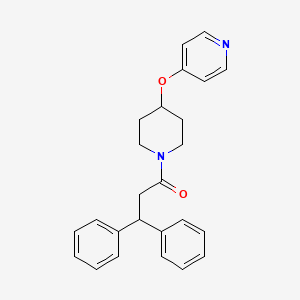

3,3-Diphenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3,3-diphenyl-1-(4-pyridin-4-yloxypiperidin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O2/c28-25(27-17-13-23(14-18-27)29-22-11-15-26-16-12-22)19-24(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-12,15-16,23-24H,13-14,17-19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIRSHAQLHJNLQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=NC=C2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diphenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one typically involves multiple steps, starting with the preparation of the piperidine ring and the pyridine moiety. One common method involves the reaction of 4-pyridinol with piperidine under basic conditions to form the pyridin-4-yloxy-piperidine intermediate. This intermediate is then reacted with 3,3-diphenylpropan-1-one under acidic or basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

3,3-Diphenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketone groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as alkyl halides, amines, or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Medicinal Chemistry

3,3-Diphenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one is primarily investigated for its therapeutic potential. Its structural characteristics suggest it may interact with various biological targets, making it a candidate for drug development:

-

Anticancer Activity : Research indicates that compounds with similar structures have shown cytotoxic effects against multiple cancer cell lines. For instance, derivatives have been reported to induce apoptosis in FaDu hypopharyngeal tumor cells, highlighting their potential as anticancer agents .

Compound Cell Line IC50 (μM) Mechanism Compound A FaDu 5 Apoptosis induction Compound B MCF7 10 Cell cycle arrest -

Antimicrobial Properties : The compound has demonstrated promising antimicrobial activity against Gram-positive bacteria. Studies have reported minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL against strains like Staphylococcus aureus and Listeria monocytogenes .

Bacterial Strain MIC (μg/mL) Staphylococcus aureus 0.5 Bacillus subtilis 0.75 Listeria monocytogenes 1

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes, including ATP-dependent enzymes and certain receptors. This mechanism could be beneficial in treating diseases such as cancer and neurodegenerative disorders .

Pharmacokinetics

Pharmacokinetic studies of related compounds suggest favorable absorption and distribution profiles, with oral bioavailability reported at approximately 31.8% following administration . Toxicity assessments indicate no acute toxicity in animal models at high doses (up to 2000 mg/kg), supporting its safety profile for further research.

Case Study 1: Anticancer Activity

A study evaluated the effects of similar piperidine derivatives on various cancer cell lines, confirming significant reductions in cell viability and apoptosis induction.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of pyridine derivatives against multiple bacterial strains, emphasizing strong antibacterial activity.

Mechanism of Action

The mechanism of action of 3,3-Diphenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and pharmacological differences between the target compound and its analogs:

Pharmacokinetic and Functional Insights

- Blood Concentration and Clearance : MPPA’s piperidinyl-propan-1-one fragment achieves therapeutic blood levels but is rapidly cleared, indicating that the target compound’s diphenyl groups might prolong half-life via increased lipophilicity, though this could also exacerbate toxicity .

- Dual Inhibition Potential: The piperidinyl-propan-1-one scaffold in MPPA demonstrates efficacy in dual sEH/PDE4 inhibition, suggesting the target compound could be modified for similar multi-target applications .

- Cytotoxicity : The tubulysin analog () uses a phenyl-piperidinyl-propan-1-one moiety as an ADC payload, implying that the target compound’s diphenyl groups may enhance cytotoxicity in cancer therapies .

Key Research Findings and Implications

Synthetic Accessibility : High-yield synthesis of DC-TEADin1072-N1 (78%) contrasts with lower yields for complex analogs like the tubulysin payload (22%), underscoring the challenge of introducing bulky diphenyl groups .

Metabolic Stability : MPPA’s rapid clearance highlights the need for structural modifications (e.g., fluorination or steric hindrance) to improve metabolic stability in diphenyl analogs .

Biological Targeting : Pyridinyloxy-piperidine substituents (as in the target compound) are recurrent in patents for kinase and protease inhibitors, suggesting a versatile pharmacophore for diverse targets .

Biological Activity

3,3-Diphenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

- Molecular Formula : CHNO

- Molecular Weight : 386.5 g/mol

- CAS Number : 2034576-46-8

The structure features a diphenyl group and a piperidine ring substituted with a pyridine moiety, which may contribute to its biological properties.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antidepressant Effects : Preliminary studies suggest that derivatives of this compound may possess antidepressant properties. The structural similarity to known antidepressants points to potential interactions with neurotransmitter systems, particularly serotonin and norepinephrine receptors.

- Antioxidant Activity : The compound has shown promise as an antioxidant, which is crucial in mitigating oxidative stress-related diseases. Antioxidants play a significant role in preventing cellular damage by neutralizing free radicals.

- Antimicrobial Properties : Some studies have indicated that compounds with similar structures exhibit antimicrobial activity against various pathogens, suggesting that this compound may also have potential in this area.

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antidepressant | Potential modulation of neurotransmitter systems | |

| Antioxidant | Ability to scavenge free radicals | |

| Antimicrobial | Inhibition of bacterial growth |

Case Study: Antidepressant Activity

In a study evaluating novel piperamide derivatives, researchers found that compounds structurally related to this compound exhibited significant antidepressant-like effects in animal models. The study utilized behavioral assays to measure changes in locomotion and anxiety levels post-treatment, indicating a positive response in mood modulation .

Case Study: Antioxidant Efficacy

Another research effort focused on the antioxidant capacity of similar compounds. The study employed various assays (DPPH radical scavenging and ABTS assay) to quantify the antioxidant activity, revealing that compounds with the diphenyl structure effectively reduced oxidative stress markers in vitro .

Q & A

Basic Research Questions

Q. How can researchers optimize synthetic routes for 3,3-Diphenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one while ensuring purity?

- Methodology :

- Begin with a nucleophilic substitution reaction to introduce the pyridinyloxy group to the piperidine ring, followed by Friedel-Crafts acylation for the propan-1-one core.

- Monitor reaction intermediates using HPLC (High-Performance Liquid Chromatography) and characterize via H/C NMR.

- Purify via column chromatography with gradient elution (e.g., hexane/ethyl acetate) and confirm purity (>98%) using mass spectrometry (ESI-MS) and elemental analysis.

- Critical Considerations :

- Adjust reaction stoichiometry to minimize byproducts like unreacted piperidine intermediates (common in analogous syntheses) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- In case of skin contact, immediately rinse with water for 15 minutes and seek medical advice if irritation persists. For inhalation, move to fresh air and monitor for respiratory distress .

- Storage :

- Store in airtight, light-resistant containers at 2–8°C under inert gas (argon) to prevent degradation .

Q. What analytical techniques are most effective for structural characterization?

- Methodology :

- X-ray crystallography : Use SHELXL for refinement (monoclinic system, space group P2/c) to resolve bond lengths and angles. Cross-validate with IR spectroscopy for functional groups (e.g., carbonyl stretch at ~1680 cm) .

- Thermal analysis : Conduct TGA (Thermogravimetric Analysis) to assess thermal stability up to 200°C .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity in analogs of this compound?

- Methodology :

- Syntize derivatives with modifications to the pyridine ring (e.g., fluorination at C2/C6 positions) or piperidine substituents (e.g., methyl/ethyl groups).

- Test in vitro against target receptors (e.g., kinase inhibition assays) and correlate activity with steric/electronic effects using computational docking (e.g., AutoDock Vina) .

- Data Interpretation :

- Compare with analogs like 1-(4-ethylphenyl)-2-methyl-3-(piperidin-1-yl)propan-1-one hydrochloride (CAS: 56839-43-1), which shows enhanced metabolic stability .

Q. What experimental strategies resolve contradictions in stability data under varying pH conditions?

- Methodology :

- Perform accelerated stability studies (40°C/75% RH) across pH 1–10. Monitor degradation via UPLC-MS and identify degradation products (e.g., hydrolyzed ketone or piperidine ring-opening).

- Use Arrhenius kinetics to predict shelf-life and validate with real-time stability data .

Q. How can computational modeling predict binding interactions with biological targets?

- Methodology :

- Generate 3D conformers using Gaussian 09 (DFT/B3LYP/6-31G*) and dock into target proteins (e.g., GPCRs) using Schrödinger Suite.

- Validate predictions with SPR (Surface Plasmon Resonance) binding assays and correlate ΔG values with in silico results .

Q. How should researchers address discrepancies between crystallographic and spectroscopic data?

- Methodology :

- Re-refine XRD data with SHELXL (e.g., adjust anisotropic displacement parameters) and cross-check with solid-state NMR to resolve ambiguities in hydrogen bonding or disorder .

- Compare with similar structures, such as (E)-3-(4-methoxyphenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one, which exhibits planar conformations in the enone system .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.